molecular formula C9H4N4S B1415356 (Imidazo[2,1-b][1,3]thiazol-6-ylmethylene)malononitrile CAS No. 2168456-27-5

(Imidazo[2,1-b][1,3]thiazol-6-ylmethylene)malononitrile

Cat. No.: B1415356
CAS No.: 2168456-27-5
M. Wt: 200.22 g/mol
InChI Key: UKPBJTAJNQVTOF-UHFFFAOYSA-N
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Description

(Imidazo[2,1-b][1,3]thiazol-6-ylmethylene)malononitrile is a versatile chemical building block incorporating the privileged imidazothiazole scaffold. The imidazo[2,1-b][1,3]thiazole core is a pharmacologically significant heterocycle known for its diverse biological activities, making it a key structure in the development of new therapeutic agents . Research into analogous compounds has shown that the imidazothiazole scaffold is present in molecules with demonstrated antibacterial and antifungal properties, suggesting potential applications for this derivative in developing novel antimicrobials to address drug-resistant pathogens . Furthermore, derivatives of this scaffold have been investigated as inverse agonists of the ghrelin receptor, indicating relevance in metabolic disorder and weight management research . The malononitrile moiety enhances the molecule's reactivity, serving as an excellent synthon for further cyclization and the synthesis of more complex polyheterocyclic systems. This compound is intended for use in pharmaceutical R&D, hit-to-lead optimization, and chemical biology. It is supplied with comprehensive analytical data (NMR, LC-MS, HPLC) to ensure identity and purity. Intended Use: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals. It is strictly prohibited for personal use.

Properties

IUPAC Name

2-(imidazo[2,1-b][1,3]thiazol-6-ylmethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N4S/c10-4-7(5-11)3-8-6-13-1-2-14-9(13)12-8/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPBJTAJNQVTOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Imidazo[2,1-b][1,3]thiazol-6-ylmethylene)malononitrile has garnered attention in recent years due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article summarizes the synthesis, biological evaluations, and mechanisms of action of this compound, drawing on recent studies and findings.

Synthesis of the Compound

The synthesis of (Imidazo[2,1-b][1,3]thiazol-6-ylmethylene)malononitrile typically involves multi-step reactions that incorporate various precursors. The synthesis process begins with the formation of imidazo[2,1-b][1,3]thiazole derivatives, which are then reacted with malononitrile. Key methods include:

  • Condensation Reactions : The initial step often involves a condensation reaction between thiazole derivatives and malononitrile to form the desired product.
  • Characterization : The synthesized compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of (Imidazo[2,1-b][1,3]thiazol-6-ylmethylene)malononitrile. For instance:

  • A study reported that derivatives containing this scaffold exhibited significant antiproliferative activity against various cancer cell lines. The compound's IC50 values ranged from 0.86 µM to higher concentrations depending on the specific derivative tested .
  • Another research indicated that specific derivatives demonstrated selective cytotoxicity towards HepG2 liver cancer cells without affecting normal cell lines .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties :

  • In a comparative study, several derivatives were tested against Gram-positive and Gram-negative bacteria. Notably, some compounds exhibited minimum inhibitory concentrations (MICs) as low as 1-4 µg/mL against resistant strains .
  • The lack of cytotoxicity at higher concentrations (up to 100 μM) further supports its potential as a safe antibacterial agent .

The biological activity of (Imidazo[2,1-b][1,3]thiazol-6-ylmethylene)malononitrile is believed to be linked to its ability to interact with specific biological targets:

  • Cell Cycle Arrest : Studies suggest that certain derivatives may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Protein Kinases : Molecular docking studies indicate that these compounds may inhibit key protein kinases involved in cancer progression .

Case Studies

Several case studies have been documented that illustrate the efficacy of this compound:

  • HepG2 Cell Line Study :
    • A derivative was tested on HepG2 cells and showed an IC50 value significantly lower than standard chemotherapeutics, indicating strong potential for liver cancer treatment .
  • Antimicrobial Efficacy :
    • In a study evaluating antibacterial activity against multidrug-resistant strains, a derivative demonstrated high selectivity and potency while maintaining low toxicity levels in human cell lines .

Comparative Table of Biological Activities

Activity TypeCompound DerivativeIC50 Value (µM)SelectivityReference
Anticancer13e0.86High
Antibacterial13e1-4High
CytotoxicityHepG2>100Low

Comparison with Similar Compounds

Malononitrile vs. Aniline Substituents

  • Malononitrile (Target Compound): The malononitrile group is strongly electron-withdrawing, increasing electrophilicity at the methylene bridge. This facilitates reactions with nucleophiles (e.g., hydrazine) to form pyrazole or triazine derivatives .
  • Aniline Derivatives (e.g., 3-Imidazo[2,1-b]thiazol-6-yl-phenylamine, CAS 861206-26-0): The aniline group is electron-donating, reducing electrophilicity. This results in lower reactivity toward nucleophilic attack but enhances π-π stacking interactions in biological targets .

Malononitrile vs. Coumarin-Conjugated Derivatives

  • Coumarin Derivatives (e.g., (Z)-3-((6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b]thiazol-5-yl)methylene)indolin-2-one): The coumarin moiety introduces fluorescence and planar rigidity, which are advantageous for probing biological targets. However, the malononitrile group offers superior electronic activation for synthetic modifications .

Malononitrile vs. Nitro/Thioether Substituents

  • Nitro Derivatives (e.g., 6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole, CAS 343376-25-0): The nitro group is another electron-withdrawing substituent but is less polarizable than malononitrile. This reduces solubility in polar solvents compared to the target compound .

Physicochemical Properties

Compound Melting Point (°C) Solubility Stability
Target Compound Not reported Low in H2O Sensitive to moisture
3-Imidazo[2,1-b]thiazol-6-yl-phenylamine 207–209 Moderate in DMSO Stable at RT
Coumarin-Indolinone Hybrid 253–310 Low in H2O Degrades under UV
4-(Imidazo[2,1-b]thiazol-6-yl)aniline 207–209 Moderate in DMF Hygroscopic

Key Observations:

  • Malononitrile’s electron-withdrawing nature reduces solubility in polar solvents compared to aniline derivatives.
  • High melting points (250–310°C) in coumarin hybrids suggest strong crystalline packing .

Antiproliferative Effects

  • Coumarin-Indolinone Hybrids: Exhibit dose-dependent inhibition of erythroid progenitor cell (EPC) proliferation (IC50 ~10–50 µM) via interference with metabolic activity .
  • Malononitrile Derivatives: Expected to show enhanced bioactivity due to electrophilic methylene carbon, but specific data are lacking. Analogous arylhydrazonomalononitriles are precursors to triazoles with antimicrobial properties .

Antimicrobial Potential

  • Nitroimidazothiazoles (e.g., 5-nitro derivatives): Display broad-spectrum antibacterial activity, attributed to nitro group’s redox cycling .
  • Malononitrile Derivatives: Unreported in antimicrobial assays but structurally poised for targeting thiol-dependent enzymes.

Preparation Methods

Related Compounds and Synthesis Information

A patent discusses the preparation of 6-substituted-imidazo[2,1-b]thiazole-5-sulfonyl halides, which involves reacting a compound of formula II with a heated solution of R1SO3H, where R1 is F, Cl, Br, or I, and R2 is H, F, Cl, Br, I, (C1-C6)alkyl, (C1-C6)alkoxy, or trifluoromethyl:

Scheme (II)
        SO2R1
          |
        R2-N
          \ /
           S   N   +  R1SO3H  -->
            \ /
             N
              |
              S
(II)                         (I)

It is important to pre-heat the halosulfonic acid (R1SO3H) before adding compound II, and the addition must be gradual due to the release of a hydrogen halide (HCl, HF, HBr, or HI) during the reaction. The reaction temperature should be maintained between 60-140°C, with a preference for 100-130°C. An excess of halosulfonic acid (2.5 to 12 equivalents) is desirable to ensure complete reaction of the 6-substituted imidazo[2,1-b]thiazole.

For example, the preparation of 6-Bromoimidazo[2,1-b]thiazole-5-sulfonyl chloride is described as follows:

      Br
      |
      N
     / \
    S   N
     \ /
      N

In a 25 mL flask, neat chlorosulfonic acid (30 mmol, 2.10 mL) was heated to 120°C. 6-bromoimidazo[2,1-b]thiazole (2.5 mmol, 0.51 g) was added gradually to the chlorosulfonic acid. The reaction mixture was stirred at 120°C for 2 hours, and the generated hydrogen chloride was trapped using a diluted sodium hydroxide solution. The syrupy liquid was slowly quenched with stirring into ice (30 g). The decomposition of the excess chlorosulfonic acid was carried out in a hood with efficient gas absorption. The solid 6-bromoimidazo[2,1-b]thiazole-5-sulfonyl chloride that separated was collected by filtration, washed with water, and dried under vacuum to yield 0.47 g (61% yield) of a white solid.

Characterization Data:

  • IR (KBr): 3153, 3135, 1415, 1380, 1342, 1255, 1193, 1144, 1089, 727, 575 cm-1
  • 1H NMR (300 MHz, DMSO-d6) δ ppm 7.85 (d, J=4.5 Hz, 1H), 7.34 (d, J=4.5 Hz, 1H)
  • MS (M+H)+ 301
  • Melting Point: 115-117°C

Q & A

Q. What are the common synthesis methods for (imidazo[2,1-b][1,3]thiazol-6-ylmethylene)malononitrile and related derivatives?

  • Methodological Answer : Synthesis typically involves cyclocondensation of 2-aminothiazole derivatives with α-halocarbonyl compounds. Key approaches include:
  • Microwave-assisted synthesis : Enhances reaction efficiency (e.g., yields 90–96% under solvent-free conditions via Friedel-Crafts acylation using Eaton’s reagent) .
  • γ-Bromodipnones as precursors : React with 2-aminothiazoles under mild conditions to form the imidazo[2,1-b]thiazole core .
  • Halogenation and functionalization : Brominated intermediates allow further derivatization for tailored bioactivity .
    Table 1 : Synthesis Optimization Strategies
MethodConditionsYield (%)Key AdvantageReference
Microwave-assistedSolvent-free, 150°C90–96High selectivity
γ-Bromodipnones routeEthanol, RT to 80°C65–85Scalable

Q. How is structural characterization of imidazo[2,1-b][1,3]thiazole derivatives performed?

  • Methodological Answer :
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and electronic environments (e.g., aromatic protons at δ 7.2–8.5 ppm; carbonyl carbons at δ 160–170 ppm) .
  • X-ray crystallography : Resolves π-stacking interactions and hydrogen-bonding networks in crystalline derivatives .
  • Melting points and IR : Validate purity and functional groups (e.g., nitro groups at 1520 cm1^{-1}) .

Q. What biological activities are associated with imidazo[2,1-b][1,3]thiazole derivatives?

  • Methodological Answer :
  • Anticancer : 2-Methyl-6-(4-nitrophenyl) derivatives inhibit tumor cell proliferation (IC50_{50} = 2–10 μM in HeLa and MCF-7 lines) via topoisomerase II inhibition .
  • Antimicrobial : Nitro-substituted analogs show MIC values of 4–16 μg/mL against S. aureus and E. coli .
    Table 2 : Representative Bioactivity Data
DerivativeActivityAssay ModelReference
2-Methyl-6-(4-nitrophenyl)AnticancerIn vitro (HeLa)
6-(3-Fluorophenyl)-5-amineAntiparasiticLeishmania assay

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar derivatives?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., nitro vs. methoxy groups) on target binding .
  • Assay standardization : Control variables like cell line viability protocols or bacterial inoculum size .
  • Meta-analysis : Cross-reference pharmacological data across studies to identify outliers (e.g., conflicting IC50_{50} values due to solvent polarity differences) .

Q. What strategies optimize the synthesis of chiral imidazo[2,1-b][1,3]thiazole derivatives?

  • Methodological Answer :
  • Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization to control stereochemistry .
  • Chiral HPLC separation : Resolve enantiomers post-synthesis (e.g., >99% ee achieved for antitumor candidates) .
  • Computational modeling : Predict steric hindrance and transition states to guide catalyst design .

Q. How do environmental factors influence the stability and ecological impact of imidazo[2,1-b][1,3]thiazole derivatives?

  • Methodological Answer :
  • Photodegradation studies : Monitor UV-induced breakdown products via LC-MS (e.g., nitro groups reduce half-life in sunlight) .
  • Ecotoxicology assays : Evaluate Daphnia magna survival rates (LC50_{50}) and soil microbial diversity changes .
  • QSAR modeling : Predict bioaccumulation potential using logP and polar surface area descriptors .

Q. What computational tools are effective for designing imidazo[2,1-b][1,3]thiazole derivatives with enhanced target selectivity?

  • Methodological Answer :
  • Molecular docking : Screen derivatives against kinase domains (e.g., EGFR or CDK2) using AutoDock Vina .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., fluorophenyl groups improve hydrophobic interactions) .
  • ADMET prediction : Use SwissADME to optimize bioavailability and reduce hepatotoxicity risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Imidazo[2,1-b][1,3]thiazol-6-ylmethylene)malononitrile
Reactant of Route 2
(Imidazo[2,1-b][1,3]thiazol-6-ylmethylene)malononitrile

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